2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine
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Overview
Description
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a fluorine atom at the 2-position and a 4-methoxy-benzyloxy group at the 6-position of the pyridine ring. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and 4-methoxybenzyl alcohol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 4-methoxybenzyl alcohol using a suitable protecting group, such as a silyl ether.
Nucleophilic Substitution: The protected 4-methoxybenzyl alcohol is then subjected to nucleophilic substitution with 2-fluoropyridine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Deprotection: Finally, the protecting group is removed under mild acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated systems, and high-throughput screening to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups.
Scientific Research Applications
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and the 4-methoxy-benzyloxy group contribute to the compound’s ability to bind to enzymes, receptors, and other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(4-hydroxy-benzyloxy)-pyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Fluoro-6-(4-methyl-benzyloxy)-pyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Fluoro-6-(4-chloro-benzyloxy)-pyridine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-Fluoro-6-(4-methoxy-benzyloxy)-pyridine is unique due to the presence of both the fluorine atom and the 4-methoxy-benzyloxy group, which confer specific chemical and biological properties. The methoxy group enhances the compound’s lipophilicity and stability, while the fluorine atom increases its reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
2-fluoro-6-[(4-methoxyphenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZPEGPADWVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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